molecular formula C11H6Br2O2 B1401501 6,7-Dibromo-2-naphthoic acid CAS No. 131331-19-6

6,7-Dibromo-2-naphthoic acid

Cat. No. B1401501
CAS RN: 131331-19-6
M. Wt: 329.97 g/mol
InChI Key: QZUXMZSECRBNNF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6,7-Dibromo-2-naphthoic acid can be inferred from its molecular formula C11H6Br2O2 . Detailed structural analysis would require more specific information such as crystallographic data or spectroscopic studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques: Various synthesis methods of naphthoic acid derivatives have been explored. One method involves the synthesis of mono- and difluoronaphthoic acids, including 6,7-difluoro-1-naphthalenecarboxylic acids, via a new route involving commercial fluorinated phenylacetic acids (Tagat et al., 2002).
  • Chemical Reactions and Properties: Studies on the chemical reactions involving naphthoic acid derivatives have been conducted, such as the metalation of 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid, leading to insights into regioselective construction of certain chemical structures (Le et al., 2011).

Material Science and Engineering

  • Polymer Science: Naphthoic acid derivatives have been used in the synthesis of polymeric materials. For instance, studies on poly(6-hydroxy-2-naphthoic acid) have explored the properties of needle-like crystals (whiskers) obtained under different reaction conditions (Schwarz & Kricheldorf, 1991).
  • Biodegradation Pathways: Research on the anaerobic degradation of polycyclic aromatic hydrocarbons has revealed that carboxylation of naphthalene, a process involving naphthoic acid derivatives, is an initial step in their metabolism (Zhang et al., 2004).

Pharmaceuticals and Biologically Active Compounds

  • Drug Synthesis: The synthesis of 3,4-dihydro-2-naphthoic acids, which are related to naphthoic acid derivatives, has implications for the synthesis of certain pharmaceutical compounds. This research contributes to the understanding of complex synthetic pathways in drug development (Holmes & Trevoy, 1944).

Crystallography and Supramolecular Chemistry

  • Crystal Structures: Studies have been conducted on the crystal structures of hydroxynaphthoic acids, which are related to 6,7-dibromo-2-naphthoic acid. These studies contribute to our understanding of molecular interactions and crystal formation (Jacobs et al., 2010).

Analytical Chemistry

  • Spectroscopic Analysis: Research involving naphthoic acid derivatives includes the study of their spectroscopic properties. For example, studies on substituted naphthalene anions, including 6-hydroxy-2-naphthoic acid, have provided insights into photodetachment and photoreactions (Bull et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, 6-Bromo-2-naphthoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Naphthoic acid derivatives, including 6,7-Dibromo-2-naphthoic acid, could be explored further for their potential applications in various fields. For instance, they could be investigated for their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials . Furthermore, their potential as lead compounds for designing lactate dehydrogenase-specific antibabesial drugs could be explored .

properties

IUPAC Name

6,7-dibromonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Br2O2/c12-9-4-6-1-2-7(11(14)15)3-8(6)5-10(9)13/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUXMZSECRBNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855804
Record name 6,7-Dibromonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131331-19-6
Record name 6,7-Dibromonaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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